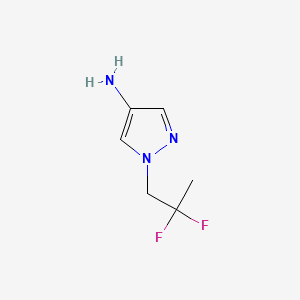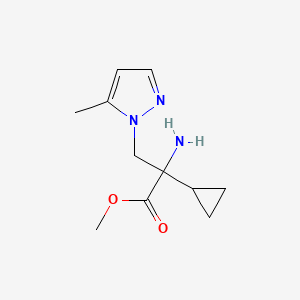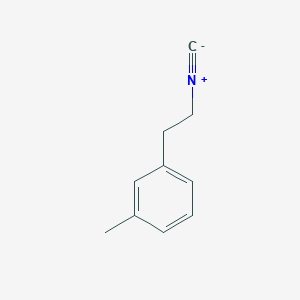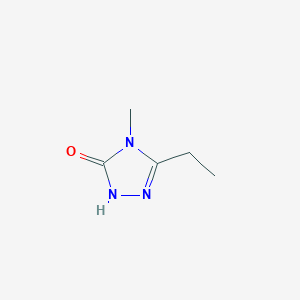
1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H23NO6. It is characterized by the presence of a pyrrolidine ring substituted with tert-butoxycarbonyl and ethoxycarbonyl groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the ethoxycarbonyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) and ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can replace the Boc or ethoxycarbonyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc and ethoxycarbonyl groups can act as protecting groups, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial in multi-step synthesis processes, enabling the construction of complex molecules with high precision.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of Boc and ethoxycarbonyl groups on a pyrrolidine ring. This structure provides distinct reactivity and stability, making it valuable in synthetic chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-19-10(17)13(9(15)16)6-7-14(8-13)11(18)20-12(2,3)4/h5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVGCRWEQAVPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)



![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
![1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B13534822.png)

![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)



![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)
![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
